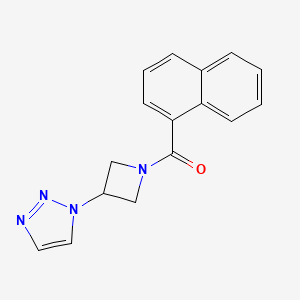

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-9-8-17-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYVZVWVTVCXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 3-(1h-1,2,3-triazol-1-yl)benzamide derivatives, have been reported to inhibit a broad spectrum of bcr-abl mutants, which are associated with disease progression in chronic myeloid leukemia (CML).

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various microbial species, affecting several biochemical pathways.

Pharmacokinetics

Azetidine derivatives, which are structurally similar, have been reported to exhibit high bioavailability in humans.

Result of Action

Similar compounds have been reported to inhibit the kinase activities of bcr-abl (wt) and bcr-abl (t315i), and suppress the proliferation of k562, ku812 human cml cells, and a panel of murine ba/f3 cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, naphthalene, a component of this compound, has been reported to pose an eco-toxicological threat to soil organisms. Additionally, most airborne emissions of naphthalene result from combustion, and key sources include industry, open burning, tailpipe emissions, and cigarettes.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 2034288-96-3) is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety, known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on existing research.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 278.31 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine rings often exhibit significant antimicrobial activity. The triazole moiety is particularly noted for its effectiveness against fungal infections, while azetidine derivatives have shown antibacterial properties. A study on similar compounds demonstrated that modifications in the triazole ring can enhance antifungal efficacy against various pathogens .

Anticancer Activity

The combination of triazole and azetidine in the structure of this compound suggests potential anticancer properties. Triazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth. In silico studies predict that this compound may interact with targets involved in cancer progression, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds featuring triazole rings have been documented to possess anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Synthesis and Biological Evaluation

A study conducted on related triazole derivatives demonstrated a significant correlation between structural modifications and biological activity. Compounds with similar frameworks to this compound exhibited notable antibacterial and antifungal activities when tested against clinical isolates .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Triazole Derivative A | Antifungal | 12.5 | |

| Azetidine Derivative B | Antibacterial | 15.0 | |

| This compound | Anticancer (predicted) | N/A |

Study 2: Computational Predictions

Computational modeling has been employed to predict the biological interactions of this compound. Molecular docking studies suggest that it may bind effectively to protein targets associated with cancer pathways, indicating a promising avenue for further pharmacological exploration .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that derivatives of triazole and azetidine can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study : A study evaluated similar azetidine derivatives for their antiproliferative effects on breast cancer cells. The results indicated that these compounds could act as tubulin destabilizing agents, offering a promising avenue for drug development in oncology .

Antimicrobial Activity

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has been tested for antimicrobial properties against various bacterial strains. The triazole ring is known for its broad-spectrum antimicrobial activity.

Data Summary :

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Methicillin-resistant Staphylococcus aureus (MRSA) | High |

Material Science

The compound's unique structure allows it to be utilized in the development of new materials with specific electronic or photonic properties. The incorporation of the naphthalene moiety enhances its potential as a building block in organic electronics.

Pharmacokinetics

An analysis of similar compounds indicates favorable pharmacokinetic profiles, suggesting that this compound may exhibit good bioavailability and metabolic stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Bioactivity

Key Observations:

- Bioactivity : The thiazole and thiadiazole derivatives (e.g., 12a, 9b) exhibit potent antitumor activity, likely due to the synergistic effects of the triazole and heterocyclic systems . The absence of bioactivity data for the target compound suggests a gap in current research.

- Role of Naphthalene : Compounds with naphthalene (e.g., 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole) show enhanced lipophilicity and antimicrobial activity compared to phenyl-substituted analogs .

- Triazole Isomerism : 1,2,4-Triazole analogs (e.g., ) lack reported bioactivity, underscoring the superior pharmacological relevance of 1,2,3-triazoles.

Structure-Activity Relationships (SAR)

- Triazole Position : N-1 substitution (as in the target compound) is critical for binding to enzymes like carbonic anhydrase-II .

- Azetidine vs. Larger Rings : The azetidine’s strain may improve metabolic stability over five- or six-membered rings (e.g., piperidine) .

- Naphthalene vs. Phenyl : Naphthalene’s extended π-system enhances binding to hydrophobic enzyme pockets, as seen in antimicrobial analogs .

Crystallographic and Computational Insights

- SHELX Refinement : Many triazole-containing analogs (e.g., ) were characterized using SHELX software, confirming planar triazole geometry and optimal bond lengths for target interactions .

- Molecular Docking : Triazole-azetidine systems show strong predicted binding to carbonic anhydrase-II, aligning with experimental inhibitory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.